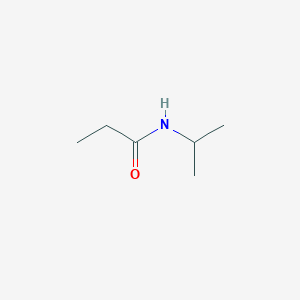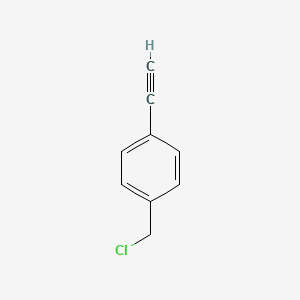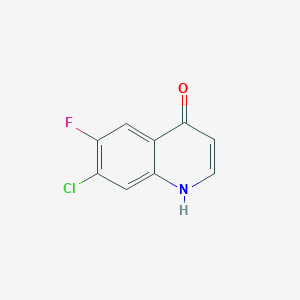![molecular formula C14H14N2O3S B3045451 [(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate CAS No. 107445-22-7](/img/structure/B3045451.png)
[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H14N2O3S It is known for its unique structure, which includes a pyridine ring and a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate typically involves the reaction of pyridine derivatives with sulfonyl chlorides in the presence of a base such as pyridine . The reaction is carried out in a non-aqueous solvent like dichloromethane at low temperatures to prevent the formation of undesired by-products . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate
- 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate
Uniqueness
[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate is unique due to its specific structure, which combines a pyridine ring with a sulfonate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
107445-22-7 |
|---|---|
Fórmula molecular |
C14H14N2O3S |
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
[(Z)-1-pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14N2O3S/c1-11-3-5-14(6-4-11)20(17,18)19-16-12(2)13-7-9-15-10-8-13/h3-10H,1-2H3/b16-12- |
Clave InChI |
GOBHWEKJWDUUQS-VBKFSLOCSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=NC=C2 |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C)\C2=CC=NC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=NC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



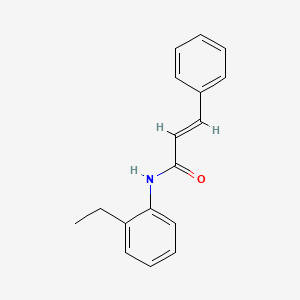
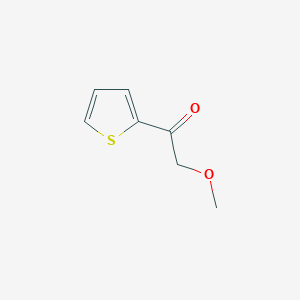
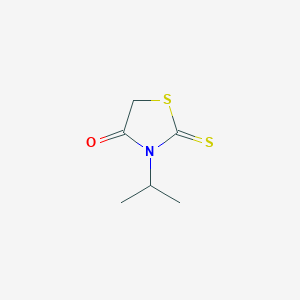

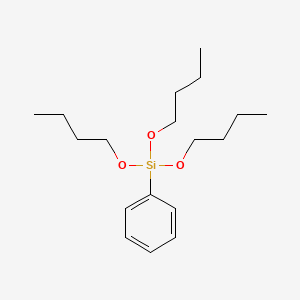

![Ethanol, 2-[(3,5-dinitrophenyl)thio]-](/img/structure/B3045381.png)
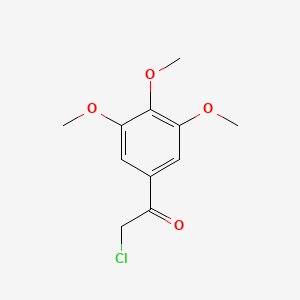
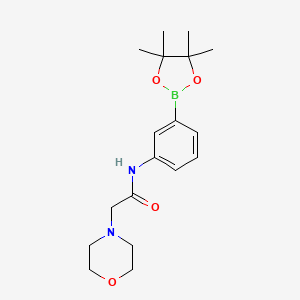
![Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-](/img/structure/B3045388.png)
